4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol

Medicinal chemistry Linker optimization Structure–activity relationship

This trifluoromethyl-pyridine building block offers a secondary butan-2-ol terminus enabling direct esterification/etherification for PEG linkers, E3 ligase ligands, or bioorthogonal handles without protecting-group manipulation. The 3-chloro-5-(trifluoromethyl)pyridin-2-amine core mimics ATP adenine for hinge-region binding in kinase inhibitors, while the CF₃ group reduces CYP450-mediated clearance by 50–90% vs. methyl analogs. Crystalline solid (mp 166–167°C), reproducible from mg to gram scale.

Molecular Formula C10H12ClF3N2O
Molecular Weight 268.66 g/mol
CAS No. 1220034-48-9
Cat. No. B1453057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol
CAS1220034-48-9
Molecular FormulaC10H12ClF3N2O
Molecular Weight268.66 g/mol
Structural Identifiers
SMILESCC(CCNC1=C(C=C(C=N1)C(F)(F)F)Cl)O
InChIInChI=1S/C10H12ClF3N2O/c1-6(17)2-3-15-9-8(11)4-7(5-16-9)10(12,13)14/h4-6,17H,2-3H2,1H3,(H,15,16)
InChIKeyCSHWZGNMBVDQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol (CAS 1220034-48-9): Procurement-Relevant Structural and Physicochemical Baseline


4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol (CAS 1220034-48-9) is a synthetic small-molecule building block belonging to the class of 2-aminopyridine derivatives bearing electron-withdrawing chloro and trifluoromethyl substituents. Its molecular formula is C₁₀H₁₂ClF₃N₂O and its molecular weight is 268.66 g·mol⁻¹ [1]. The compound features a secondary amine bridge linking the pyridine core to a butan-2-ol side chain, which confers a secondary alcohol functionality distinct from the primary alcohol, carboxylic acid, or ether analogs commonly encountered in this chemical space [2]. It is commercially available from multiple specialty chemical suppliers at purities of 95–98% .

Why 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol Cannot Be Casually Substituted by In-Class Analogs


Substitution of 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol with a structurally related analog is non-trivial because the combination of the 3-chloro-5-(trifluoromethyl)-pyridin-2-amine pharmacophore with a specific amino–butanol linker defines both the steric and electronic profile of any downstream derivative. Analogs carrying a butanoic acid terminus (CAS 338770-18-6) introduce a carboxylate that alters H-bonding capacity and ionization state at physiological pH; the ethanol analog (CAS 263387-09-3) shortens the linker and shifts the alcohol from secondary to primary, changing both pKₐ and reactivity [1]. Even a regioisomeric shift of the chloro substituent (cf. (2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol, CAS 2227863-82-1) yields a different electronic distribution on the pyridine ring and altered steric accessibility of the nitrogen [2]. Quantitative evidence for the consequences of these differences is assembled in Section 3.

Product-Specific Quantitative Evidence Guide: 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol vs. Closest Analogs


Linker-Length Differentiation: Butan-2-ol vs. Ethanol Side Chain Analog

The target compound incorporates a four-carbon butan-2-ol linker between the pyridine nitrogen and the terminal hydroxyl group, whereas the closest ethanol analog (2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-(methyl)amino]-1-ethanol, CAS 263387-09-3) provides only a two-carbon ethanol spacer. This difference increases the through-bond distance between the heterocycle and the terminal functional group by approximately 2.2–2.5 Å (extended conformation estimate), which can alter target-binding geometry in medicinal chemistry applications . The butan-2-ol linker also introduces a secondary alcohol (pKₐ ≈ 17) in place of a primary alcohol (pKₐ ≈ 15.5–16), conferring different nucleophilicity and esterification kinetics [1].

Medicinal chemistry Linker optimization Structure–activity relationship

Functional-Group Differentiation: Secondary Alcohol vs. Carboxylic Acid Analog

The target compound terminates in a secondary alcohol (butan-2-ol), whereas the direct analog 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid (CAS 338770-18-6) carries a carboxylic acid. The alcohol is neutral across the full physiological pH range, whereas the carboxylic acid (pKₐ ≈ 4.8) is predominantly ionized at pH 7.4, which drastically affects logD, membrane permeability, and protein binding [1]. Predicted logP for the target compound is approximately 2.2, while the butanoic acid analog exhibits a predicted logD₇.₄ of approximately −1.0 to −1.5, representing a >3-log-unit difference in lipophilicity [2].

Bioconjugation Prodrug design Solubility modulation

Synthetic Utility: Hydroxyl-Directed Functionalization vs. Methyl Ether Analog

The free secondary hydroxyl group of the target compound enables direct esterification, sulfonylation, oxidation to the ketone, or Mitsunobu reactions without deprotection steps, whereas the N-methylated ethanol analog (CAS 263387-09-3) has both a methyl group on the amine nitrogen and a primary alcohol, which impacts both steric accessibility and H-bond donor capacity . The target compound retains a free N–H on the secondary amine (H-bond donor count = 2: OH + NH), versus a tertiary amine in the methyl analog (H-bond donor count = 1: OH only), providing an additional interaction point for target engagement or crystal packing [1].

Synthetic intermediate Late-stage functionalization Building block procurement

Trifluoromethyl Pharmacophore: Metabolic Stability Class Advantage Over Methyl Analogs

The 5-trifluoromethyl substituent on the pyridine ring confers enhanced metabolic stability relative to a methyl-substituted analog. Trifluoromethyl groups are well-established in medicinal chemistry to reduce CYP450-mediated oxidative metabolism at the substituted position. Quantitative structure–metabolism relationship (QSMR) studies across multiple series demonstrate that replacing a –CH₃ with –CF₃ typically reduces intrinsic clearance in human liver microsomes by 50–90%, depending on the scaffold [1]. While the exact microsomal stability of the target compound has not been reported, the presence of the –CF₃ group represents a class-level advantage over des-trifluoromethyl or methyl-substituted congeners [2].

Drug discovery Metabolic stability Cytochrome P450 resistance

Commercial Availability and Purity Benchmarking vs. In-Class Analogs

The target compound (CAS 1220034-48-9) is stocked by multiple independent suppliers at catalog purities of 95% (CheMenu, CM369668) and 98% (Leyan, 1619882), indicating a reliable multi-source supply chain . In contrast, several closely related analogs such as the ether-bridged 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-buten-1-ol and the regioisomeric (2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol (CAS 2227863-82-1) appear to have more limited commercial sourcing, which may increase lead times and cost for procurement [1].

Chemical procurement Supply chain Building block sourcing

Crystallinity and Physical Form: Potential Handling Advantage Over Oily or Low-Melting Analogs

The target compound is reported as a crystalline solid (melting point 166–167 °C) , whereas several structurally related amino-alcohol analogs (e.g., 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-(methyl)amino]-1-ethanol, CAS 263387-09-3) are described as colorless liquids at ambient temperature [1]. A crystalline solid with a melting point well above room temperature simplifies accurate weighing, reduces hygroscopicity concerns, and facilitates purification by recrystallization, which is advantageous for reproducible laboratory-scale synthesis and long-term storage stability.

Solid-state chemistry Formulation Weighing and handling

Best Research and Industrial Application Scenarios for 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol


Medicinal Chemistry: Synthesis of Kinase Inhibitor Candidates Requiring a Trifluoromethylpyridine Pharmacophore with a Hydroxyl-Terminated Linker

The target compound serves as a strategic intermediate for constructing ATP-competitive kinase inhibitors where the 3-chloro-5-(trifluoromethyl)pyridin-2-amine core engages the hinge region and the butan-2-ol side chain provides a modifiable handle for introducing solubility-enhancing groups or linker attachments. Its crystalline solid form (mp 166–167 °C) and multi-source commercial availability facilitate reproducible milligram-to-gram scale synthesis [1][2].

Chemical Biology: Construction of Bifunctional Degraders (PROTACs) or Click-Chemistry Probes

The free secondary hydroxyl group of the butan-2-ol terminus enables direct esterification or etherification to attach PEG linkers, E3 ligase ligands, or bioorthogonal handles (e.g., azide, alkyne) without the need for protecting-group manipulation. The additional N–H donor on the secondary amine (versus N-methylated analogs) provides an extra point for target engagement [1][2].

Preclinical Drug Discovery: Late-Stage Functionalization to Optimize ADME Properties

The pre-installed trifluoromethyl group confers class-level metabolic stability advantages (estimated 50–90% reduction in CYP450-mediated intrinsic clearance vs. –CH₃ analogs) [1], while the secondary alcohol permits late-stage oxidation to the ketone or conjugation with polar moieties to balance lipophilicity (predicted logP ≈ 2.2) [2].

Agrochemical Intermediate: Synthesis of Substituted Pyridine Herbicide or Fungicide Candidates

2-Aminopyridine derivatives with chloro and trifluoromethyl substitution are established scaffolds in agrochemical discovery (e.g., fluazinam class) [1]. The target compound extends this scaffold with a functionalized butanol side chain that can be further elaborated into esters, carbamates, or sulfonates for crop-protection lead optimization [2].

Quote Request

Request a Quote for 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.